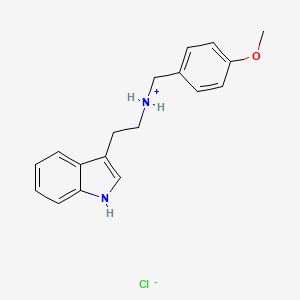

3-(2-(4-Methoxybenzylamino)ethyl)indole monohydrochloride

Beschreibung

3-(2-(4-Methoxybenzylamino)ethyl)indole monohydrochloride is a synthetic indole derivative characterized by a methoxy-substituted benzylaminoethyl side chain attached to the indole core. The compound’s structure includes a protonated secondary amine (as a hydrochloride salt), enhancing its solubility in polar solvents.

Eigenschaften

CAS-Nummer |

73816-50-9 |

|---|---|

Molekularformel |

C18H21ClN2O |

Molekulargewicht |

316.8 g/mol |

IUPAC-Name |

2-(1H-indol-3-yl)ethyl-[(4-methoxyphenyl)methyl]azanium;chloride |

InChI |

InChI=1S/C18H20N2O.ClH/c1-21-16-8-6-14(7-9-16)12-19-11-10-15-13-20-18-5-3-2-4-17(15)18;/h2-9,13,19-20H,10-12H2,1H3;1H |

InChI-Schlüssel |

OQXVTSILRRBSNS-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)C[NH2+]CCC2=CNC3=CC=CC=C32.[Cl-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-Methoxybenzylamino)ethyl)indole monohydrochloride typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Substitution with 4-Methoxybenzylamine: The indole core is then reacted with 4-methoxybenzylamine in the presence of a suitable catalyst to introduce the 4-methoxybenzylamino group.

Formation of the Monohydrochloride Salt: The final step involves the conversion of the free base to its monohydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-(4-Methoxybenzylamino)ethyl)indole monohydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction may produce indoline derivatives .

Wissenschaftliche Forschungsanwendungen

3-(2-(4-Methoxybenzylamino)ethyl)indole monohydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(2-(4-Methoxybenzylamino)ethyl)indole monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways can vary depending on the specific biological context and application.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs

The following table summarizes key structural analogs and their modifications:

Pharmacological and Toxicological Profiles

A. Antimicrobial Activity

- The chloro-substituted analog (4-chlorobenzyl) demonstrates higher systemic toxicity (LD₅₀: 36 mg/kg, intravenous in mice) compared to the methoxy variant, likely due to increased membrane permeability and reactive metabolite formation .

- In contrast, 5-aminoacridine hydrochloride (non-indole analog) shows bactericidal effects against gram-positive bacteria, suggesting that indole derivatives with similar side chains may share antimicrobial mechanisms influenced by substituent polarity .

B. Neuroactive Potential

- Ropinirole, an indol-2-one derivative, acts as a dopamine D₂ receptor agonist, highlighting the importance of the ethylamino side chain in receptor interaction. The methoxy group in the target compound may modulate selectivity for serotoninergic pathways .

- The dimethylamino-phenethyl analog exhibits lower acute toxicity (LD₅₀: 400 mg/kg, subcutaneous in mice) than the chloro analog, indicating that bulkier substituents reduce systemic absorption .

C. Solubility and Bioavailability

- Monohydrochloride salts (e.g., procaine hydrochloride) are typically water-soluble (>1 g/mL), suggesting the target compound’s suitability for parenteral administration .

- Piperidine-containing analogs (e.g., ) may exhibit reduced solubility due to increased hydrophobicity, necessitating formulation adjustments .

Research Findings and Data Tables

Table 1: Toxicity Comparison of Indole Derivatives

Table 2: Structural and Functional Insights

| Feature | Target Compound | 4-Chloro Analog | Ropinirole Hydrochloride |

|---|---|---|---|

| Core Structure | Indole | Indole | Indol-2-one |

| Side Chain | 4-Methoxybenzylaminoethyl | 4-Chlorobenzylaminoethyl | Dipropylaminoethyl |

| Solubility (Water) | High (HCl salt) | Moderate (Cl reduces polarity) | High (HCl salt) |

| Potential Application | Neurological/antimicrobial | Antimicrobial | Parkinson’s disease therapy |

Biologische Aktivität

The compound 3-(2-(4-Methoxybenzylamino)ethyl)indole monohydrochloride is an indole derivative that has garnered attention due to its potential biological activities. Indole compounds are known for their diverse pharmacological properties, including neuroprotective, anticancer, and antioxidant effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure and Properties

The structure of 3-(2-(4-Methoxybenzylamino)ethyl)indole monohydrochloride can be broken down as follows:

- Indole Core : A bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

- Substituents : The presence of a methoxy group and a benzylamino side chain enhances its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNO·HCl |

| Molecular Weight | 304.81 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Melting Point | Not specified |

Neuroprotective Effects

Recent studies have demonstrated that indole derivatives exhibit significant neuroprotective properties. For instance, compounds similar to 3-(2-(4-Methoxybenzylamino)ethyl)indole monohydrochloride have shown potential in protecting neuronal cells from oxidative stress and apoptosis.

- Oxidative Stress Reduction : The compound has been observed to reduce reactive oxygen species (ROS) levels in neuronal cell lines, thereby preventing oxidative damage.

- MAO-B Inhibition : Similar indole derivatives have been identified as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease .

Antioxidant Activity

Indoles are known for their radical-scavenging abilities. The compound's ability to scavenge free radicals contributes to its antioxidant properties, which can protect cells from oxidative damage.

- Scavenging Mechanism : The methoxy group on the benzylamine moiety is believed to enhance electron donation, thus improving the compound's ability to neutralize free radicals .

Anticancer Potential

Indole derivatives have also been explored for their anticancer properties. Preliminary studies indicate that 3-(2-(4-Methoxybenzylamino)ethyl)indole monohydrochloride may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

- Cell Line Studies : In vitro studies showed that the compound effectively reduced cell viability in human cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Study 1: Neuroprotective Efficacy

In a study assessing the neuroprotective effects of related indole compounds, it was found that treatment with these compounds significantly reduced neuronal death in models of oxidative stress induced by hydrogen peroxide. The results indicated that the compounds could restore mitochondrial function and reduce lipid peroxidation levels .

Study 2: Anticancer Activity

Another study evaluated the anticancer potential of indole derivatives against breast cancer cell lines. Results showed that treatment with these compounds led to a marked decrease in cell proliferation and increased apoptosis markers compared to untreated controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.